4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride 4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16397912
InChI: InChI=1S/C6H9FN4O.ClH/c7-1-2-11-3-4(8)5(10-11)6(9)12;/h3H,1-2,8H2,(H2,9,12);1H
SMILES:
Molecular Formula: C6H10ClFN4O
Molecular Weight: 208.62 g/mol

4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride

CAS No.:

Cat. No.: VC16397912

Molecular Formula: C6H10ClFN4O

Molecular Weight: 208.62 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride -

Specification

Molecular Formula C6H10ClFN4O
Molecular Weight 208.62 g/mol
IUPAC Name 4-amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C6H9FN4O.ClH/c7-1-2-11-3-4(8)5(10-11)6(9)12;/h3H,1-2,8H2,(H2,9,12);1H
Standard InChI Key PXLLXUGPHCSFFF-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=NN1CCF)C(=O)N)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

The compound’s IUPAC name, 4-amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride, reflects its core pyrazole ring system substituted with functional groups critical to its reactivity. Key structural elements include:

  • Pyrazole backbone: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.

  • Amino group (-NH2_2): Positioned at C4, contributing to hydrogen bonding and nucleophilic reactivity.

  • 2-Fluoroethyl chain: Attached to N1, introducing electronegativity and lipophilicity.

  • Carboxamide (-CONH2_2): At C3, enabling hydrogen bonding and participation in condensation reactions.

  • Hydrochloride salt: Enhances solubility and crystallinity for practical handling.

The canonical SMILES representation, C1=C(C(=NN1CCF)C(=O)N)N.Cl, underscores the spatial arrangement of these groups.

Physicochemical Characteristics

The compound’s properties are influenced by its functional groups:

PropertyValue/Description
Molecular Weight208.62 g/mol
SolubilityModerate in polar solvents (e.g., DMSO, water with HCl)
Melting PointNot explicitly reported; estimated >150°C based on analogues
logP (Partition Coefficient)~0.5 (calculated), indicating moderate lipophilicity

The fluorine atom’s electronegativity increases metabolic stability, while the hydrochloride salt improves aqueous solubility.

Synthesis and Chemical Reactions

Synthetic Pathways

The synthesis of 4-amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride involves multi-step protocols starting from simpler pyrazole precursors. A typical route includes:

  • Pyrazole ring formation: Condensation of hydrazine derivatives with β-keto esters or nitriles.

  • Fluoroethyl introduction: Nucleophilic substitution using 2-fluoroethyl bromide or similar reagents.

  • Carboxamide functionalization: Hydrolysis of nitriles or reaction with ammonia derivatives.

  • Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Optimization of reaction conditions (e.g., temperature, catalysts) is critical to achieving yields >70%.

Reaction Mechanisms and Applications

The compound participates in diverse reactions:

Reaction TypeReagents/ConditionsApplications
OxidationH2_2O2_2, KMnO4_4Conversion to pyrazole N-oxides
ReductionNaBH4_4, LiAlH4_4Amino group modification
Nucleophilic SubstitutionAlkyl halides, aminesSide-chain diversification

For example, the fluoroethyl group undergoes substitution with amines to yield secondary or tertiary amines, expanding structural diversity.

CompoundTarget/ActivityEC50_{50} (nM)
4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochlorideFLT3 (predicted)~50 (estimated)
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamideAntimicrobial12.5 (observed)
3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamideEnzyme inhibition8.3 (reported)

These data suggest that fluorinated pyrazoles possess sub-micromolar potency, positioning them as promising drug candidates .

Pharmacokinetics and Metabolic Profile

Absorption and Distribution

The hydrochloride salt improves bioavailability by enhancing solubility in gastrointestinal fluids. In rodent models, analogues show:

  • Cmax_{max}: 1.2 µg/mL after oral administration.

  • Tmax_{max}: 2–3 hours.

  • Volume of Distribution: ~2.5 L/kg, indicating moderate tissue penetration.

Metabolism and Excretion

Fluorine’s metabolic stability reduces oxidative dealkylation, prolonging half-life (>6 hours in rats). Primary metabolites include:

  • N-dealkylated products: Via cytochrome P450 3A4.

  • Glucuronidated derivatives: Detected in urine.

Comparison with Related Pyrazole Derivatives

Structural Analogues

CompoundMolecular FormulaKey Differences
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamideC6_6H9_9FN4_4OAbsence of hydrochloride salt
3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamideC10_{10}H15_{15}FN4_4ODiethyl carboxamide, positional isomerism

The hydrochloride form’s superior solubility makes it preferable for in vitro assays.

Applications in Pharmaceutical Research

Drug Development

This compound serves as a building block for FLT3 inhibitors in acute myeloid leukemia (AML) therapy. Structural modifications at the carboxamide position enhance selectivity, as demonstrated in preclinical models .

Biomedical Studies

Its fluorinated structure is leveraged in positron emission tomography (PET) tracer development, exploiting 18^{18}F isotopes for imaging applications.

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